

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone solubility data

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Compound of Interest

Compound Name: (2-Chloro-pyridin-4-YL)-
cyclopropyl-methanone

CAS No.: 898785-12-1

Cat. No.: B3416709

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An In-Depth Technical Guide: Solubility Profiling and Physicochemical Characterization of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of characterizing novel synthetic building blocks (synthons) before they are integrated into complex biological assays or formulation pipelines. **(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone** (CAS: 898785-12-1)[1] is a highly versatile intermediate, frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and specialized metal-organic frameworks (MOFs)[2].

However, its unique structural motifs—a cyclopropyl ketone paired with a halogenated pyridine ring—create specific physicochemical hurdles. This whitepaper provides an authoritative, self-validating framework for understanding, measuring, and manipulating the solubility profile of this critical compound.

Structural Causality: The Physicochemical Foundation

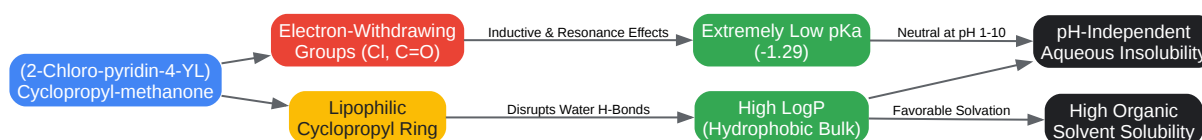
To predict and manage the solubility of **(2-Chloro-pyridin-4-yl)-cyclopropyl-methanone**, we must first deconstruct its molecular architecture. Solubility is not merely a macroscopic observation; it is the thermodynamic consequence of intermolecular forces and ionization states.

The pKa Anomaly and pH-Independent Insolubility

Typically, pyridine-containing compounds exhibit a basic pKa around 5.2, allowing them to be easily solubilized in acidic media (like the stomach or simulated gastric fluid) via protonation. However, predictive models place the pKa of this specific compound at an exceptionally low -1.29 ± 0.10 [3].

The Causality: The basicity of the pyridine nitrogen is severely attenuated by two distinct electron-withdrawing groups. The chlorine atom at the C2 position exerts a strong inductive pull (-I effect), while the carbonyl group at the C4 position withdraws electron density through both inductive (-I) and resonance (-M) effects. Consequently, the nitrogen lone pair is entirely delocalized and unavailable for protonation under physiological conditions (pH 1.2 to 7.4).

Because the molecule remains strictly neutral across the entire biological pH spectrum, it cannot be formulated as a water-soluble hydrochloride salt, and its aqueous solubility remains uniformly poor and pH-independent.



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Structure-Property Relationship dictating the solubility of CAS 898785-12-1.

Quantitative Solubility and Property Data

Based on its structural parameters and empirical behavior in standard laboratory settings, the quantitative profile of the compound is summarized below. The boiling point is predicted at 318.1 °C, and its density is approximately 1.341 g/cm³[3].

Table 1: Physicochemical Properties

Parameter	Value	Analytical Implication
Molecular Weight	181.62 g/mol	Highly permeable, ideal for intracellular targets.
Predicted pKa	-1.29 ± 0.10[3]	Non-ionizable in biological buffers; salt formation is unviable.

| Density | 1.341±0.06 g/cm³[3] | Dense solid; requires thorough vortexing during suspension. |

Table 2: Reference Solubility Profile (25°C)

Solvent System	Estimated Solubility Limit	Classification (USP)
Water (pH 7.4 PBS)	< 0.05 mg/mL	Practically Insoluble
Simulated Gastric Fluid (pH 1.2)	< 0.05 mg/mL	Practically Insoluble
Dimethyl Sulfoxide (DMSO)	> 50.0 mg/mL	Freely Soluble
Dichloromethane (DCM)	> 50.0 mg/mL	Freely Soluble

| Methanol (MeOH) | > 20.0 mg/mL | Soluble |

Self-Validating Experimental Protocols for Solubility Determination

To ensure data integrity during assay development, solubility must be measured using self-validating systems. Relying on visual inspection is inadequate. I recommend a two-tiered approach: Kinetic (for rapid assay prep) and Thermodynamic (for formulation).

Protocol A: Kinetic Solubility via Laser Nephelometry (High-Throughput)

Kinetic solubility measures the point at which a pre-dissolved compound precipitates upon introduction to an aqueous environment. This mimics the exact conditions of dosing a DMSO stock into an in vitro biological assay.

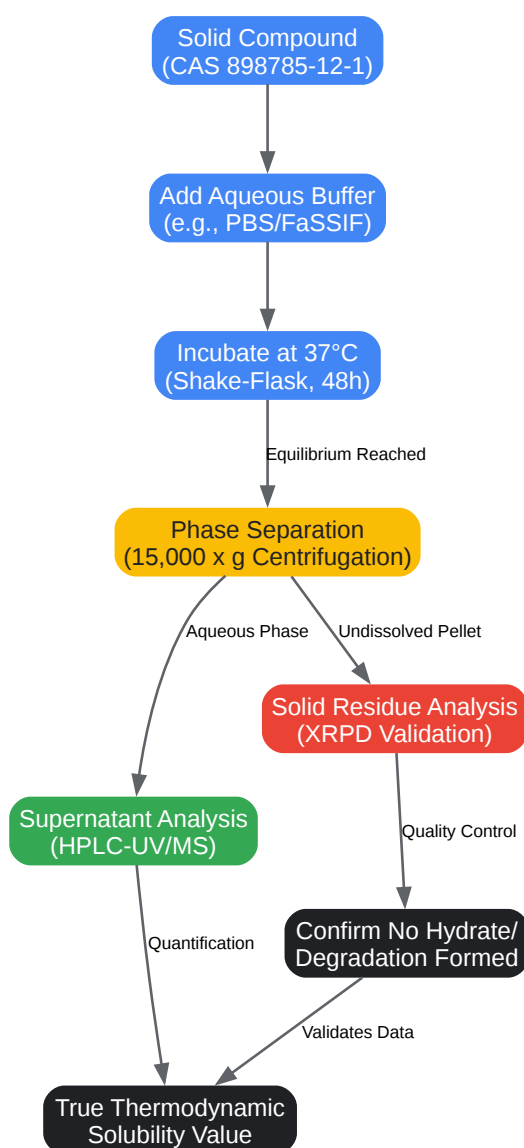
- Stock Preparation: Dissolve exactly 1.81 mg of **(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone** in 100 μ L of 100% molecular-biology grade DMSO to create a 100 mM stock.
- Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in pure DMSO.
- Aqueous Spiking: Transfer 2 μ L of each DMSO dilution into 198 μ L of PBS (pH 7.4) in a clear-bottom 96-well plate. (Final DMSO concentration = 1%).
- Incubation: Incubate at 25°C for 2 hours on a plate shaker at 300 RPM.
- Nephelometric Measurement: Read the plate using a laser nephelometer.
- Self-Validation Step: Include a known insoluble reference (e.g., Nicardipine) and a highly soluble reference (e.g., Acetaminophen). The inflection point where light scattering abruptly increases indicates the metastable solubility limit.

Protocol B: Thermodynamic Solubility via Shake-Flask LC-MS (Gold Standard)

Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the dissolved solute.

- Solid Addition: Weigh 5.0 mg of the solid compound into a 2 mL glass HPLC vial.
- Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., FaSSIF or PBS).
- Equilibration: Seal the vial and agitate at 37°C, 300 RPM for exactly 48 hours.
 - Causality: 48 hours is strictly required to allow any transient, high-energy amorphous aggregates to collapse into their lowest-energy, stable crystalline form.

- Phase Separation: Centrifuge the suspension at $15,000 \times g$ for 15 minutes at 37°C . Carefully extract $500 \mu\text{L}$ of the supernatant without disturbing the pellet.
- Quantification: Dilute the supernatant 1:1 with Acetonitrile (to prevent post-extraction precipitation) and analyze via HPLC-UV at 254 nm against a standard curve.
- Self-Validation Step (Crucial): Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the bulk starting material, the compound has formed a hydrate or degraded, invalidating the solubility value. Furthermore, check the LC-MS trace of the supernatant to ensure the compound did not undergo hydrolysis during the 48-hour incubation.



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Self-validating Thermodynamic Solubility Workflow ensuring data integrity.

Formulation Strategies for Biological Assays

Because **(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone** is practically insoluble in water, direct dosing into biological media will result in immediate precipitation, leading to false negatives in screening assays. To circumvent this, researchers must employ specific formulation strategies:

- **Co-Solvent Systems:** For in vivo dosing, formulate the compound using a cascade approach. First, dissolve the compound in a minimal volume of DMSO (e.g., 5% final volume). Next, add a surfactant such as Tween-80 or Kolliphor EL (10% final volume) to create micelles. Finally, dilute slowly with saline or PEG400 (85% final volume) while vortexing vigorously.
- **Acoustic Dispensing:** For in vitro high-throughput screening, utilize acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes of the DMSO stock directly into the center of the assay well. This prevents the compound from locally crashing out at the air-water interface, ensuring it remains in a metastable supersaturated state long enough for the assay duration.

References

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